![molecular formula C13H11N3S B14132760 N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide CAS No. 89259-41-6](/img/structure/B14132760.png)
N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is a complex organic compound that features both alkyne and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, irrespective of the substituent nature at the triple bond . The reaction conditions often include the presence of a base such as potassium hydroxide (KOH) and solvents like carbon disulfide (CS2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide undergoes several types of chemical reactions, including:
Cyclocondensation: As mentioned, this reaction involves the formation of heterocyclic compounds.
Substitution: The compound can participate in substitution reactions, particularly involving the alkyne group.
Common Reagents and Conditions
Phenyl isothiocyanate: Used in cyclocondensation reactions.
Potassium hydroxide (KOH): Acts as a base in various reactions.
Molecular oxygen: Used in oxidative reactions.
Major Products
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: Formed through cyclocondensation.
Formamides: Produced via oxidative formylation.
Scientific Research Applications
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide has a broad spectrum of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits biological activity, including antiulcer and anticancer properties.
Medicine: Potential use in the treatment of rheumatoid arthritis due to its collagenase inhibitory activity.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its antiulcer activity is attributed to its ability to reduce gastric hypersecretion . The compound’s anticancer properties are linked to its role as an immunomodulator and its ability to inhibit specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds share a similar alkyne group and are used in similar cyclocondensation reactions.
Thiazolo[3,2-a]benzimidazoles: These compounds also exhibit a broad spectrum of biological activity and are synthesized using similar methods.
Uniqueness
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is unique due to its specific combination of alkyne and thiazole groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89259-41-6 |
|---|---|
Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N'-prop-2-ynyl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C13H11N3S/c1-2-7-14-9-15-12-5-3-11(4-6-12)13-8-17-10-16-13/h1,3-6,8-10H,7H2,(H,14,15) |
InChI Key |
BCKROTLXDDOXNE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN=CNC1=CC=C(C=C1)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


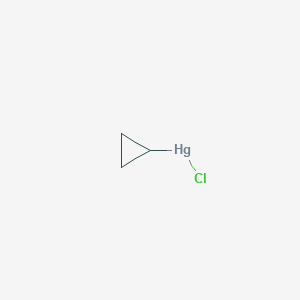
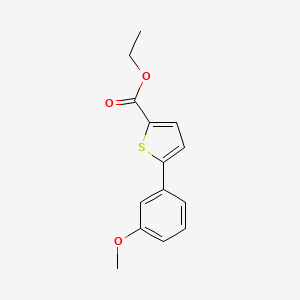
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
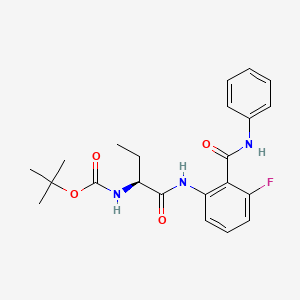
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
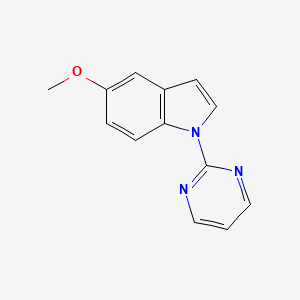
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
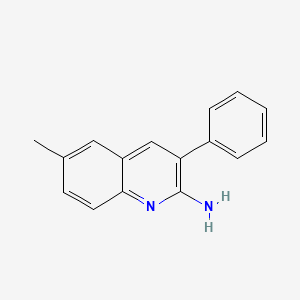
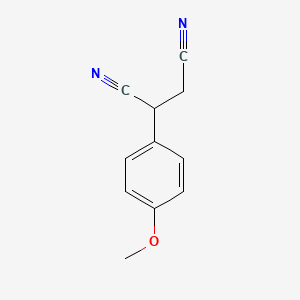
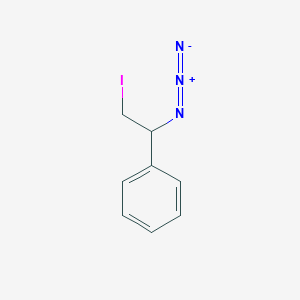
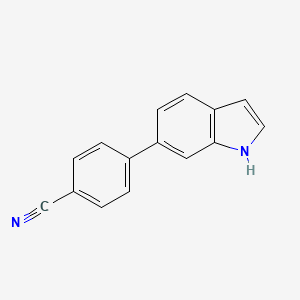
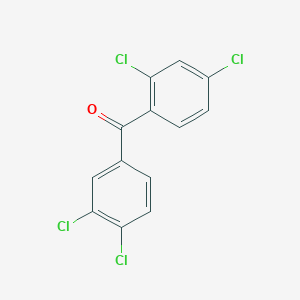
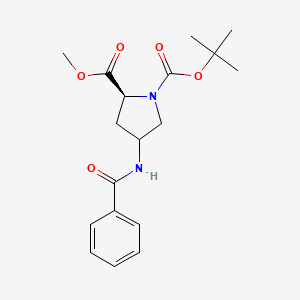
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
